molecular formula C13H11ClO2 B6379655 4-(3-Chlorophenyl)-2-methoxyphenol, 95% CAS No. 1058124-77-8

4-(3-Chlorophenyl)-2-methoxyphenol, 95%

Cat. No. B6379655
CAS RN: 1058124-77-8
M. Wt: 234.68 g/mol
InChI Key: UHBWAJDBXYQDDH-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-2-methoxyphenol, 95% (also known as 3-chloro-4-methoxyphenol) is a chemical compound that is widely used in various scientific research applications. It is a white crystalline solid with a molecular weight of 212.6 g/mol and a melting point of 90-91 °C. Its chemical formula is C₇H₇ClO₂. 3-chloro-4-methoxyphenol has a wide range of uses in chemical synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

3-chloro-4-methoxyphenol is widely used in various scientific research applications, including medicinal chemistry, chemical synthesis, and biochemistry. In medicinal chemistry, it is used as a starting material for the synthesis of various pharmaceuticals, such as anti-inflammatory agents, anti-allergic agents, and anticoagulants. In chemical synthesis, it is used as a reagent for the synthesis of various organic compounds, such as amines, alcohols, and carboxylic acids. In biochemistry, it is used as a reagent for the synthesis of various biochemical compounds, such as nucleotides, amino acids, and peptides.

Mechanism of Action

3-chloro-4-methoxyphenol is believed to act by inhibiting the enzyme cyclooxygenase (COX). This enzyme is responsible for the production of prostaglandins, which are involved in various physiological processes, such as inflammation, pain, and fever. By inhibiting the enzyme, 3-chloro-4-methoxyphenol can reduce the production of prostaglandins and thus reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
3-chloro-4-methoxyphenol has been found to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the enzyme cyclooxygenase (COX), leading to the reduction of prostaglandin production and thus reducing inflammation, pain, and fever. In vivo studies have demonstrated that it can reduce the production of inflammatory cytokines and can also inhibit the activation of lymphocytes. In addition, it has been found to have antioxidant and anti-tumor effects.

Advantages and Limitations for Lab Experiments

3-chloro-4-methoxyphenol is a useful reagent for various scientific research applications. Its advantages include its low cost and its availability in both liquid and solid forms. Its disadvantages include its low solubility in water and its tendency to form complexes with other compounds. Therefore, it is important to ensure that it is used in the correct concentrations and in the appropriate conditions.

Future Directions

The potential applications of 3-chloro-4-methoxyphenol are vast and there are many future directions that can be explored. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further research could be conducted into its potential applications in other areas, such as food science, environmental science, and nanotechnology. Finally, further research could be conducted into its potential toxicity and its safety for human use.

Synthesis Methods

3-chloro-4-methoxyphenol can be synthesized by a two-step process. The first step involves the reaction of 4-methoxyphenol with chloroform in the presence of a base, such as sodium hydroxide, to yield 3-chloro-4-methoxyphenol. The second step involves the reaction of 3-chloro-4-methoxyphenol with aqueous acid to yield the desired product.

properties

IUPAC Name

4-(3-chlorophenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c1-16-13-8-10(5-6-12(13)15)9-3-2-4-11(14)7-9/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBWAJDBXYQDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685516
Record name 3'-Chloro-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chlorophenyl)-2-methoxyphenol

CAS RN

1058124-77-8
Record name 3'-Chloro-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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